![molecular formula C15H19NO3 B2970825 2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 312757-04-3](/img/structure/B2970825.png)
2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring with single bonds, attached to a carboxylic acid group (-COOH). Additionally, it has a carbamoyl group (-CONH2) attached to a 4-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclohexane ring, the introduction of the carboxylic acid group, and the attachment of the carbamoyl and 4-methylphenyl groups. Carboxylic acids can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexane ring provides a rigid, three-dimensional structure, while the carboxylic acid, carbamoyl, and 4-methylphenyl groups contribute to the compound’s reactivity .Chemical Reactions Analysis
This compound would be expected to undergo reactions typical of carboxylic acids and amides. For example, the carboxylic acid group could participate in acid-base reactions, while the carbamoyl group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and carbamoyl groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Organic Synthesis Intermediates
Carboxylic acids, including our compound of interest, play a crucial role as intermediates in organic synthesis. They are involved in the formation of various derivatives such as esters, amides, and anhydrides. These derivatives are foundational in synthesizing complex molecules for pharmaceuticals, agrochemicals, and polymers .
Multicomponent Reactions (MCRs)
The simplicity and high atom efficiency of MCRs make them highly significant in synthetic organic chemistry. Our compound can participate in these reactions, contributing to the synthesis of N-acylurea derivatives, which have potential applications in medicinal chemistry and material science .
Nanotechnology
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This is crucial for producing polymer nanomaterials and enhancing the properties of nanocomposites .
Pharmaceutical Drug Development
Carboxylic acid derivatives are key building blocks in drug development. They are used to create active pharmaceutical ingredients (APIs) that can lead to treatments for various diseases. The ability to form stable bonds and participate in multiple reactions makes our compound a valuable asset in this field .
Perfume and Flavor Industry
Due to their distinct chemical structures, carboxylic acids can impart specific flavors and fragrances. They are used in the perfume and flavor industry to develop new scents and tastes, contributing to the sensory experience of consumers .
Agricultural Chemicals
Carboxylic acids serve as precursors for certain pesticides. Their reactivity allows for the synthesis of compounds that can protect crops from pests and diseases, thereby supporting agricultural productivity .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h6-9,12-13H,2-5H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASUCJZQQDCYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

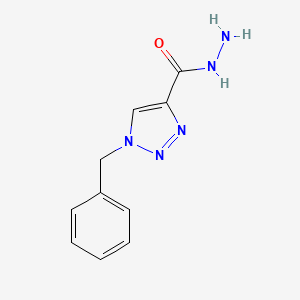
![5-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970745.png)

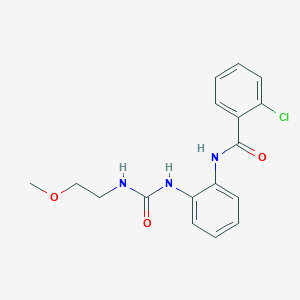
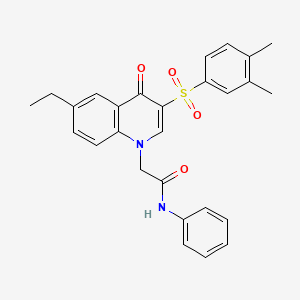

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)
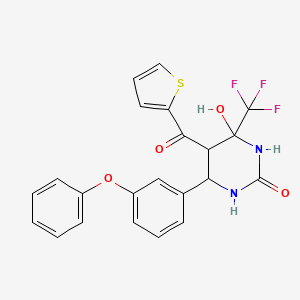
![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)
![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)
![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)
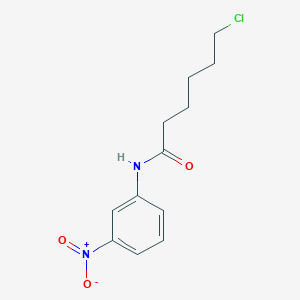
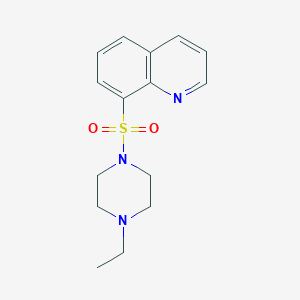
![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)